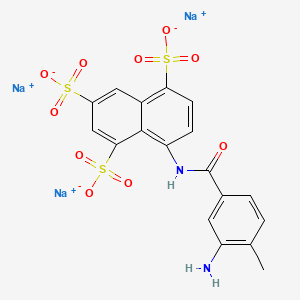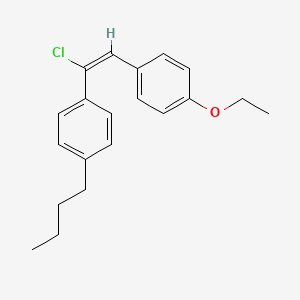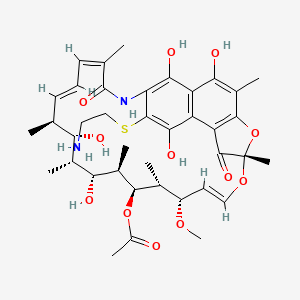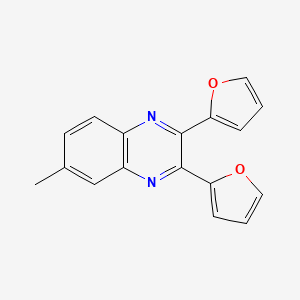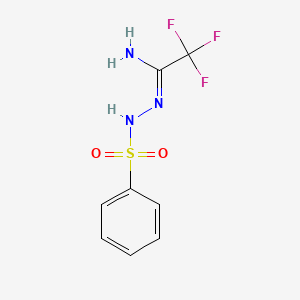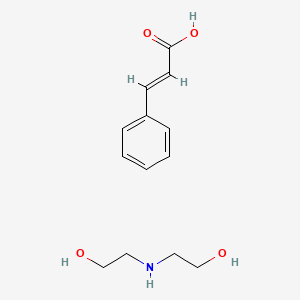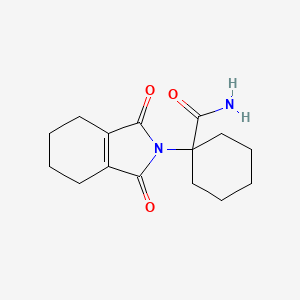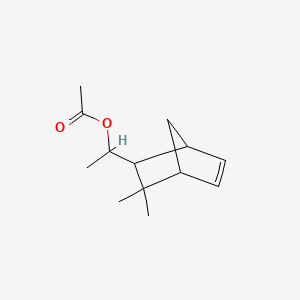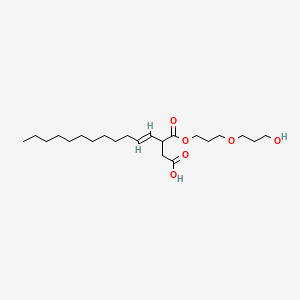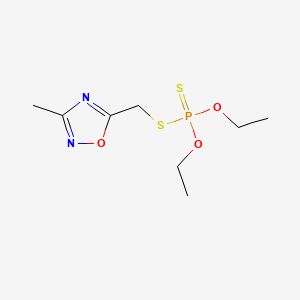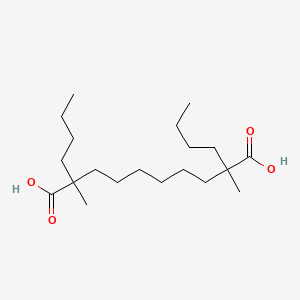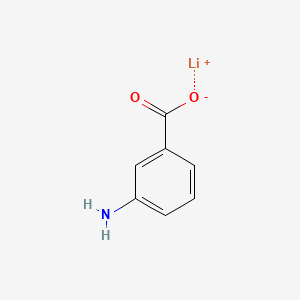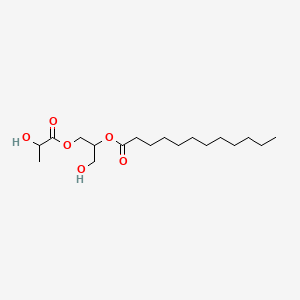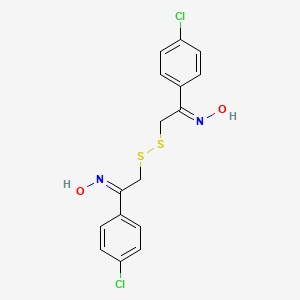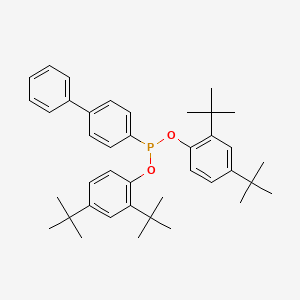
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite is a phosphite antioxidant widely used in polymer synthesis. It is known for its stabilization properties and effectiveness at low concentrations . This compound plays a crucial role in enhancing the durability and performance of polymers by preventing oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer synthesis to prevent oxidative degradation.
Biology: Investigated for its potential cytotoxic effects on cell growth.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mecanismo De Acción
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4,4’-diylbisphosphonite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate
Uniqueness
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite stands out due to its high efficiency at low concentrations and its ability to provide long-term stabilization to polymers. Compared to similar compounds, it offers superior performance in preventing oxidative degradation, making it a preferred choice in various industrial applications .
Propiedades
Número CAS |
91362-37-7 |
|---|---|
Fórmula molecular |
C40H51O2P |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3 |
Clave InChI |
PKNOHCARANUOTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


